

N-Acetyl-DL-alanine-d7: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	N-Acetyl-DL-alanine-d7	
Cat. No.:	B15556700	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of **N-Acetyl-DL-alanine-d7**, a deuterated analog of N-Acetyl-DL-alanine. This isotopically labeled compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as a reagent in the synthesis of novel therapeutic agents, particularly in the field of epilepsy research.[1]

Core Chemical Properties

N-Acetyl-DL-alanine-d7 is a stable, isotopically labeled form of N-Acetyl-DL-alanine where seven hydrogen atoms have been replaced by deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Physicochemical Data

While specific experimental data for the deuterated compound is limited, the following table summarizes its known properties and provides data for the non-deuterated analog for comparison. It is anticipated that the physical properties of the d7-analog are very similar to the parent compound.



Property	N-Acetyl-DL-alanine-d7	N-Acetyl-DL-alanine (for comparison)
Molecular Formula	C ₅ H ₂ D ₇ NO ₃ [1][2]	C5H9NO3[3][4][5][6]
Molecular Weight	138.17 g/mol [1][2]	131.13 g/mol [3][4][5][6]
Appearance	White to off-white powder (predicted)	White to off-white powder[7][8]
Melting Point	No Data Available	135-139 °C[3][6]
Solubility	No Data Available	Slightly soluble in water[9]. Soluble in DMSO and Methanol (slightly)[6].
Stability	Stable under recommended storage conditions.	Stable at room temperature in closed containers under normal storage and handling conditions.[10]
Storage	Store at -20°C for long-term stability.	Store at room temperature or refrigerated (2-8°C).[10]
Isotopic Purity	Typically ≥98 atom % D	Not Applicable

Synthesis of N-Acetyl-DL-alanine-d7

The synthesis of **N-Acetyl-DL-alanine-d7** can be achieved through the acetylation of commercially available DL-alanine-d7 using deuterated acetic anhydride in a suitable deuterated solvent. The following protocol is a representative method adapted from procedures for the synthesis of non-deuterated N-acetylated amino acids.

Experimental Protocol: Acetylation of DL-alanine-d7

Materials:

- DL-alanine-d7
- Acetic anhydride-d6



- Glacial acetic acid-d4
- Deuterated water (D₂O)
- Round bottom flask
- Magnetic stirrer and stir bar
- · Heating mantle
- Rotary evaporator

Procedure:

- In a round bottom flask, dissolve DL-alanine-d7 (1.0 equivalent) in glacial acetic acid-d4.
- Heat the mixture to approximately 60-90°C with continuous stirring.
- Slowly add acetic anhydride-d6 (1.1-1.2 equivalents) dropwise to the heated solution.[6]
- Maintain the reaction mixture at this temperature for 3-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
- After the reaction is complete, remove the acetic acid-d4 under reduced pressure using a rotary evaporator.
- The resulting residue can be recrystallized from a minimal amount of hot D₂O to yield the purified N-Acetyl-DL-alanine-d7.
- Dry the product under vacuum to obtain a white to off-white solid.



Starting Materials Reaction Dissolve DL-alanine-d7 in Acetic acid-d4 Heat to 60-90°C Add Acetic anhydride-d6 Stir for 3-4 hours Work-up and Purification Remove solvent via Rotary Evaporation Recrystallize from D2O Dry under vacuum

Synthesis Workflow for N-Acetyl-DL-alanine-d7

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Caption: A flowchart illustrating the key steps in the synthesis of N-Acetyl-DL-alanine-d7.



Analytical Characterization

The identity and purity of synthesized **N-Acetyl-DL-alanine-d7** should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **N-Acetyl-DL-alanine-d7** is expected to be significantly simplified compared to its non-deuterated analog due to the replacement of protons with deuterium. The spectrum would primarily show a singlet for the N-H proton, which would disappear upon D₂O exchange. The absence of signals corresponding to the alanine methyl and alpha-proton would confirm successful deuteration at these positions.

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbons of the acetyl and carboxyl groups, and the methyl carbon of the acetyl group. The signal for the alphacarbon of the alanine backbone will be a triplet due to coupling with deuterium, and the alanine methyl carbon signal will be a septet.

Expected ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS): (Based on data for N-Acetyl-L-alanine and predicted effects of deuteration)

Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Acetyl-CH₃	~2.0 (s, 3H)	~22.5
Alanine-CαH	Absent (deuterated)	~49.0 (t)
Alanine-CH₃	Absent (deuterated)	~17.0 (septet)
N-H	~8.0-8.5 (br s, 1H)	Not Applicable
Carboxyl-C=O	Not Applicable	~175.0
Acetyl-C=O	Not Applicable	~172.0

Mass Spectrometry (MS)







Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of **N-Acetyl-DL-alanine-d7**.

Expected Mass Spectral Data:

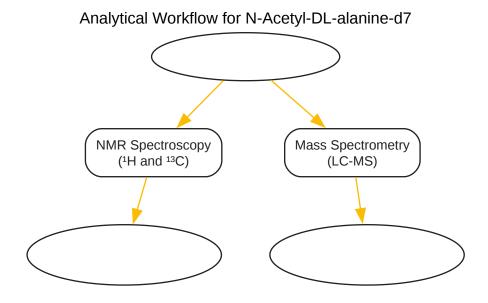
• Molecular Ion [M+H]+: m/z 139.11

Molecular Ion [M-H]⁻: m/z 137.09

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a stock solution of N-Acetyl-DL-alanine-d7 in a suitable solvent (e.g., methanol or water/acetonitrile).
- Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
- Mass Spectrometry: Employ an electrospray ionization (ESI) source in both positive and negative ion modes.
- Data Analysis: Confirm the presence of the expected molecular ions and analyze the fragmentation pattern to further verify the structure.





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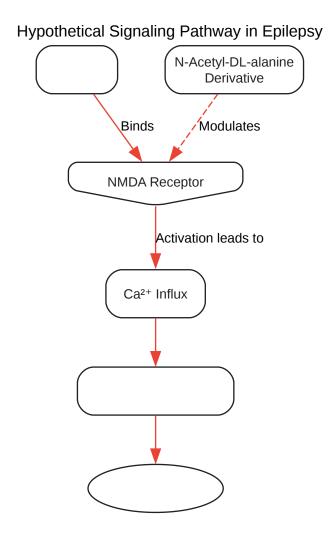
Caption: A diagram showing the analytical methods used to characterize **N-Acetyl-DL-alanine-d7**.

Application in Epilepsy Research: A Potential Signaling Pathway

N-acetylated amino acid derivatives have been investigated for their anticonvulsant properties. While the precise mechanism of action for N-Acetyl-DL-alanine is not fully elucidated, its structural similarity to D-serine, a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests a potential interaction with glutamatergic signaling pathways, which are critically involved in the pathophysiology of epilepsy.[11]

The following diagram illustrates a hypothetical signaling pathway where an N-acetylated alanine derivative might exert its effects by modulating NMDA receptor activity.





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Caption: A conceptual diagram of a potential mechanism for the anticonvulsant effects of N-acetyl-alanine derivatives.

Conclusion

N-Acetyl-DL-alanine-d7 is a crucial tool for researchers in various scientific disciplines. Its synthesis is straightforward, and its analytical characterization can be readily achieved using modern spectroscopic techniques. The potential application of its derivatives in understanding and potentially treating neurological disorders like epilepsy highlights the importance of such isotopically labeled compounds in advancing drug discovery and development. This guide



provides a foundational framework for the synthesis, analysis, and conceptual application of **N-Acetyl-DL-alanine-d7**, empowering researchers to utilize this compound effectively in their studies.

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